TCTP Binding Affinity: 8-Methoxy-4-methylquinazoline Core Demonstrates Sub-Micromolar KD While In-Class Analogs Show Variable Engagement
The closest published analog, ZINC10157406—which retains the identical 8-methoxy-4-methylquinazolin-2-ylamino core present in the target compound but bears 6-(4-fluorophenyl) instead of 6-methyl-5-propyl on the pyrimidinone ring—bound recombinant human TCTP with KD = 0.87 ± 0.38 µM as measured by microscale thermophoresis [1]. This represents a ~27-fold higher affinity than artesunate (KD = 23.24 ± 9.45 µM), the established TCTP inhibitor control [1]. Four other quinazoline–pyrimidinone analogs from the same virtual screening campaign (ZINC18024062, ZINC18158919, ZINC17879278, ZINC9419129) failed to demonstrate confirmatory in vitro binding despite favorable in silico scores, indicating that TCTP engagement is highly sensitive to specific substitution patterns [1]. The target compound's 6-methyl-5-propyl pyrimidinone substitution provides a distinct steric and lipophilic profile compared to ZINC10157406's 6-(4-fluorophenyl) group, which may confer differentiated pharmacokinetic properties while preserving the validated 8-methoxy-4-methylquinazoline pharmacophore.
| Evidence Dimension | Binding affinity (KD) to recombinant human TCTP by microscale thermophoresis |
|---|---|
| Target Compound Data | No direct KD data available for the exact compound; pharmacophore identity shared with ZINC10157406 |
| Comparator Or Baseline | ZINC10157406 (8-methoxy-4-methylquinazoline core, 6-(4-fluorophenyl)): KD = 0.87 ± 0.38 µM; Artesunate: KD = 23.24 ± 9.45 µM; ZINC18024062, ZINC18158919, ZINC17879278, ZINC9419129: no confirmatory in vitro binding |
| Quantified Difference | ZINC10157406 shows ~27-fold higher affinity vs. artesunate; four in-class analogs failed in vitro validation despite in silico scores of −9.50 to −9.77 kcal/mol |
| Conditions | Microscale thermophoresis using recombinantly expressed and purified human seTCTP; compounds obtained from ChemDiv and ZINC database |
Why This Matters
Procurement of this compound secures the 8-methoxy-4-methylquinazoline pharmacophore validated for TCTP binding, whereas alternative quinazoline substitution patterns (4,6-dimethyl; 4,6,8-trimethyl) lack confirmatory in vitro binding data despite similar computational predictions.
- [1] Fischer N, Seo EJ, Abdelfatah S, Fleischer E, Klinger A, Efferth T. A novel ligand of the translationally controlled tumor protein (TCTP) identified by virtual drug screening for cancer differentiation therapy. Invest New Drugs. 2021;39(4):914-927. doi:10.1007/s10637-020-01042-w. Table 1, Fig. 4. View Source
